5,10-Bis(boranyl)porphyrin
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Overview
Description
5,10-diborylporphyrin is a diborylporphyrin.
Scientific Research Applications
Catalytic Applications
5,10-Bis(boranyl)porphyrins and related derivatives have been explored for their potential in catalysis. For instance, cobalt(II) complexes of chiral porphyrins, which can be synthesized using 5,10-bis(boranyl)porphyrins as precursors, have been shown to act as effective catalysts for enantioselective and diastereoselective cyclopropanation (Chen, Fields, & Zhang, 2004). This application demonstrates the utility of these compounds in organic synthesis, particularly in reactions requiring high selectivity.
Photodynamic Therapy
Porphyrin derivatives, such as 5,10-bis(boranyl)porphyrin, have been studied for their potential in photodynamic therapy (PDT). Novel meso-substituted cationic porphyrins synthesized for PDT have shown promising results in photosensitizing applications (Lazzeri & Durantini, 2003). The ability of these compounds to generate reactive oxygen species upon light activation makes them suitable for targeting cancer cells.
Boron Neutron Capture Therapy
5,10-Bis(boranyl)porphyrins have been investigated for their potential in boron neutron capture therapy (BNCT), a targeted cancer treatment. Carborane-carrying porphyrins, for instance, have been synthesized for selective delivery of boron to tumors (Frixa, Mahon, Thompson, & Threadgill, 2003). These compounds combine the tumor-targeting ability of porphyrins with the neutron-capture properties of boron, making them effective agents in BNCT.
Organic Solar Cells
Porphyrin derivatives, including 5,10-bis(boranyl)porphyrin-based compounds, have been explored for use in organic solar cells. For instance, a 5,10-bis(phenylethynyl) porphyrin derivative has shown potential in small molecule organic solar cells, exhibiting notable power conversion efficiency (Matsuo, Hatano, & Nakagawa, 2014). This suggests the utility of these materials in renewable energy technologies.
Fluorescence Resonance Energy Transfer
5,10-Bis(boranyl)porphyrins have also been studied for their role in fluorescence resonance energy transfer (FRET) applications. Such compounds can participate in strong host-guest interactions, leading to high energy transfer quantum yields, beneficial for various sensing and imaging applications (Gu, Guo, Sun, & Liu, 2010).
properties
Product Name |
5,10-Bis(boranyl)porphyrin |
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Molecular Formula |
C20H12B2N4 |
Molecular Weight |
330 g/mol |
InChI |
InChI=1S/C20H12B2N4/c21-19-15-5-3-13(24-15)9-11-1-2-12(23-11)10-14-4-6-16(25-14)20(22)18-8-7-17(19)26-18/h1-10,23-24H |
InChI Key |
JKNNFVGDYPJFCP-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=C2C=CC(=N2)C=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC1=N5)[B])N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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